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Compound of Interest

Compound Name: Bismuth fluoride

CAS No.: 109371-79-1

Cat. No.: B1165946

Get Quote

Introduction

Bismuth(III) Fluoride (BiF₃) is a heavy metal fluoride that has emerged as a promising material

for thin-film optical coatings. Its unique optical properties, including a wide transmission range

and variable refractive index characteristics, make it suitable for specialized applications. BiF₃

films are noted for their durability, good adhesion to common substrates like potassium chloride

(KCl), and resistance to humidity.[1][2] This combination of features makes it a valuable

material for researchers and engineers developing advanced optical systems.

Key Applications

The primary applications of BiF₃ in optical coating technology are centered on its performance

in the infrared (IR) and visible spectra.

Anti-Reflection (AR) Coatings: BiF₃ is particularly effective as a component in multilayer anti-

reflection coatings for infrared optics, especially those operating around the 10.6 μm

wavelength, such as those used with CO₂ lasers.[1] It is often used in dual-layer AR coatings
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on high-refractive-index substrates like Germanium (Ge), in combination with materials such

as Zinc Selenide (ZnSe) and Barium Fluoride (BaF₂).

Multilayer Dielectric Coatings: Due to its properties, BiF₃ can function as a low-refractive-

index material in the infrared region and a high-refractive-index material in the visible region.

[1] This duality allows for its use in complex multilayer designs for filters and mirrors that

need to operate across different spectral ranges.

Broadband Optical Components: Thin films of BiF₃ exhibit a very broad transmission range,

extending from the ultraviolet (~260 nm) to the mid-infrared (~20 µm).[1][2] This makes it a

candidate for protective and functional coatings on optical components that must operate

over a wide spectrum.

Advantages and Limitations

Advantages:

Wide Transparency: Possesses a broad transmission window from approximately 260 nm to

20 µm for a 1 µm thick film.[1][2]

Durability: Films are physically robust, adhere well to substrates, and are not sensitive to

humidity.[1]

Versatile Refractive Index: Acts as a low-index layer in the IR and a high-index layer in the

visible spectrum.[1]

Limitations:

High-Power Laser Applications: The material exhibits phonon absorption bands that may limit

its use in high-power laser applications at wavelengths of 10.6 µm and longer.[1][2]

Quantitative Data
The optical and deposition properties of BiF₃ are summarized below.

Table 1: Optical Properties of BiF₃ Thin Films
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Typical Deposition Parameters for BiF₃ Thin Films

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Detailed methodologies for the two primary physical vapor deposition (PVD) techniques used

to fabricate BiF₃ optical coatings are provided below.

Protocol 1: Thermal Evaporation of BiF₃

This protocol describes the deposition of BiF₃ thin films from a solid source via resistive heating

in a high-vacuum environment.

Substrate Preparation:
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Use polished, single-crystal KCl substrates.

If required, perform a cleaning step such as glow-discharge cleaning in an argon

atmosphere to remove surface contaminants.

Chamber Preparation:

Load high-purity BiF₃ powder into a graphite crucible housed within a Knudsen effusion

cell.

Mount the prepared substrates onto the substrate holder at the top of the chamber.

Evacuate the deposition chamber to a base pressure in the range of 1.3 x 10⁻⁴ Pa (10⁻⁶

Torr).

Deposition Process:

Pass an electrical current through the heating element of the Knudsen cell to raise the

temperature of the graphite crucible.

Heat the BiF₃ source material until it begins to evaporate.

Maintain the substrate at room temperature.

Monitor the deposition rate using a quartz crystal monitor and control the source

temperature to achieve a stable rate, typically around 60 Å/min.[1]

Continue deposition until the desired film thickness is achieved.

Post-Deposition:

Allow the system to cool down before venting the chamber to atmospheric pressure.

Remove the coated substrates for characterization.

Protocol 2: Reactive Sputtering of BiF₃

This protocol describes the synthesis of BiF₃ films by sputtering a metallic bismuth target in a

reactive gas atmosphere.
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Substrate Preparation:

Use polished, single-crystal KCl substrates.

Clean the substrates using a glow-discharge cleaning procedure in an argon atmosphere

to ensure an uncontaminated surface for film growth.[1]

Mask the substrates as needed and place them in the sputtering chamber under the

bismuth target electrode.

Chamber Preparation:

Install a high-purity bismuth target in the magnetron sputtering cathode.

Evacuate the sputtering chamber to a high vacuum base pressure, typically around 1.3 x

10⁻⁴ Pa (10⁻⁶ Torr).

Deposition Process:

Introduce the sputtering gas mixture, consisting of 9.75% Carbon Tetrafluoride (CF₄) in

Argon (Ar), into the chamber through a needle valve.[1]

Throttle the high vacuum valve to achieve and maintain a total working pressure of 2.6 Pa

(20 mTorr).[1]

Apply DC or RF power to the bismuth target to strike a plasma. The argon ions will

bombard the target, ejecting bismuth atoms.

The sputtered bismuth atoms react with the fluorine species from the dissociated CF₄ gas

to form BiF₃ on the substrate surface.

Maintain the substrate at room temperature during deposition.

Continue the process until the desired film thickness is reached.

Post-Deposition:

Turn off the sputtering power and gas flow.
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Allow the substrates to cool before venting the chamber.

Remove the coated substrates for analysis.

Visualizations

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Intrinsic Properties of BiF3

Resulting Film Characteristics

Optical Coating Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1165946#application-of-bif3-in-optical-coating-
technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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